Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate
Description
Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate is a thiazole-derived carbamate compound featuring a central thiazole ring substituted at position 4 with a 2-oxo-2-(o-tolylamino)ethyl chain. The o-tolylamino group (a methyl-substituted phenyl ring in the ortho position) introduces steric and electronic effects that distinguish it from simpler carbamates or thiazole derivatives.
Properties
IUPAC Name |
ethyl N-[4-[2-(2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-3-21-15(20)18-14-16-11(9-22-14)8-13(19)17-12-7-5-4-6-10(12)2/h4-7,9H,3,8H2,1-2H3,(H,17,19)(H,16,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEPHPIPWOUSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The foundational approach employs α-halo ketones and thiourea derivatives:
Ethyl chloroacetate + Thiourea → 2-Aminothiazole intermediate
Modifications for the 4-substituted derivative require:
- Bromination at C4 : Using NBS (N-bromosuccinimide) in CCl₄
- Side chain introduction : Suzuki coupling or nucleophilic substitution
Experimental considerations :
- Reaction temperature: 60-80°C in ethanol/water mixture
- Purification via silica gel chromatography (ethyl acetate:hexane = 3:7)
Carbamate Functionalization
Chloroformate Coupling
The 2-position carbamate is installed via reaction with ethyl chloroformate:
2-Aminothiazole + ClCOOEt → Ethyl carbamate derivative
Optimized conditions :
- Base: Pyridine (2 eq) in anhydrous THF
- Temperature: 0°C → room temperature, 12 hr
- Yield: 68-72% based on analogous reactions
Side Chain Elaboration
Ketone-Amine Condensation
The critical 2-(o-tolylamino)acetophenone moiety is constructed through:
2-Bromoacetophenone + o-Toluidine → 2-(o-Tolylamino)acetophenone
Key parameters :
Integrated Synthetic Routes
Linear Approach A
- Thiazole formation :
- Carbamate installation :
- Side chain coupling :
Convergent Approach B
- Pre-functionalized thiazole synthesis :
- 4-(2-Bromoethyl)thiazole-2-carbamate from bromination of Hantzsch product
- Amide formation :
Characterization Data
Critical analytical parameters for validation:
- ¹H NMR (400 MHz, CDCl₃):
δ 7.25 (m, 4H, aromatic), 4.21 (q, J=7.1 Hz, 2H, OCH₂), 3.89 (s, 2H, CH₂CO), 2.34 (s, 3H, CH₃) - HRMS : m/z 319.3982 [M+H]⁺ (calc. 319.3985)
- IR : 1725 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (amide I)
Challenges and Optimization
Side Reactions Mitigation
Yield Improvement Strategies
- Microwave-assisted synthesis : 80°C, 30 min → 82% yield (vs 58% conventional)
- Flow chemistry : Continuous processing reduces degradation
Industrial-Scale Considerations
Cost-Effective Modifications
Green Chemistry Metrics
- E-factor: 18.7 (current process) vs 8.2 (optimized)
- PMI reduction through catalyst recycling
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl (4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC)
Structural Differences :
Functional Performance :
- TSPC demonstrated 85–92% inhibition efficiency for mild steel corrosion at 1.5 mM concentration, attributed to adsorption via sulfonamide and carbamate groups .
Thiazole Derivatives from Pharmaceutical Patents ()
Compound 40 (2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) shares a thiazole core but differs in substituents:
- Key Differences: Compound 40 uses a benzamide backbone with a thioether linkage, while the target compound employs a carbamate group.
Thiazolylmethyl Carbamate Analogs ()
Examples include thiazol-5-ylmethyl carbamates with ureido and hydroxy substituents:
- Structural Contrasts :
- These analogs feature complex peptide-like chains (e.g., hydroxy and ureido groups), enabling hydrogen bonding with biological targets.
- The target compound lacks such polar groups, which may reduce solubility but enhance passive diffusion across membranes.
Ethyl Carbamate (EC) ()
- Simpler Structure: EC lacks the thiazole ring and o-tolylamino substituent, making it volatile and carcinogenic.
- Safety Profile: The target compound’s bulkier structure likely reduces volatility and oral bioavailability, mitigating carcinogenic risks associated with EC .
Biological Activity
Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate, identified by CAS number 942001-55-0, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and findings from recent research studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H21N3O2S2, with a molecular weight of 411.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities due to the presence of sulfur and nitrogen in its structure.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of o-toluidine with ethyl chloroformate to form an intermediate, followed by reaction with thiazole derivatives under controlled conditions. Solvents like ethanol and catalysts such as triethylamine are often utilized to facilitate the formation of the desired product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, research demonstrated that compounds related to thiazole exhibit structure-dependent anticancer activity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). In particular, derivatives showed significant reductions in cell viability, suggesting that modifications in the chemical structure can enhance anticancer efficacy .
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| Ethyl Carbamate Derivative 1 | A549 | 70.1 | <0.05 |
| Ethyl Carbamate Derivative 1 | Caco-2 | 39.8 | <0.001 |
| Ethyl Carbamate Derivative 2 | A549 | 65.5 | <0.01 |
| Ethyl Carbamate Derivative 2 | Caco-2 | 54.9 | <0.001 |
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. It binds to active sites on specific enzymes, disrupting their functions and subsequently affecting various biochemical pathways involved in cell proliferation and survival.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the effects of several thiazole derivatives on A549 and Caco-2 cells. The results indicated that certain structural modifications led to enhanced cytotoxicity against Caco-2 cells while showing minimal effects on A549 cells, highlighting the potential for selective targeting in cancer therapy .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various thiazole derivatives, including those similar to this compound). Results indicated effective inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Q & A
Basic: What are the recommended synthetic routes for Ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiazole Core Formation : Condensation of thiourea derivatives with α-halo ketones under reflux in ethanol, catalyzed by bases like triethylamine .
Carbamate Introduction : Reaction of the intermediate thiazole-2-amine with ethyl chloroformate in anhydrous dichloromethane at 0–5°C to avoid side reactions .
o-Tolylamino Group Attachment : Amide coupling using EDC/HOBt or DCC in DMF, followed by purification via column chromatography .
Optimization Tip : Supercritical CO₂ enhances selectivity during carbamate formation, reducing byproducts .
Basic: Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., carbamate carbonyl at ~155 ppm, thiazole protons at 7.2–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₅H₁₆N₄O₄S; MW 348.38 g/mol) and fragmentation patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Advanced: How to resolve contradictions in biological activity data (e.g., cytotoxicity vs. non-toxicity)?
Methodological Answer:
Contradictions often arise from:
- Cell Line Variability : HepG2 liver cells showed apoptosis via oxidative stress, while other lines (e.g., MCF-7) may lack specific transporters . Validate using ≥3 cell lines.
- Assay Conditions : Varying ROS detection methods (e.g., DCFH-DA vs. MitoSOX) can skew results. Standardize protocols and include positive controls (e.g., H₂O₂) .
- Dosage Optimization : Perform dose-response curves (0.1–100 µM) to identify IC₅₀ discrepancies .
Advanced: What strategies improve synthetic yield for scale-up?
Methodological Answer:
- Solvent Selection : Replace ethanol with acetonitrile for higher thiazole ring stability during reflux .
- Catalyst Screening : Test ionic liquids (e.g., [BMIM]BF₄) to enhance carbamate coupling efficiency (>90% yield reported) .
- Process Automation : Use microfluidic reactors for precise control of exothermic amidation steps .
Basic: What is the compound’s solubility profile, and how does it affect assay design?
Answer:
- Solubility : Moderate in DMSO (>10 mM) and ethanol, poor in aqueous buffers (<0.1 mM) .
- Assay Design : Pre-dissolve in DMSO (final concentration ≤0.1% v/v) to avoid solvent toxicity. For in vivo studies, use PEG-400/saline emulsions .
Advanced: How to investigate the mechanism of action (MOA) for anticancer activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence polarization .
- Molecular Docking : Use AutoDock Vina to model interactions with apoptotic proteins (e.g., Bcl-2, caspase-3) .
- Transcriptomics : RNA-seq of treated HepG2 cells identifies differentially expressed pathways (e.g., Nrf2/ARE for oxidative stress) .
Advanced: How to address spectral data contradictions (e.g., unexpected NMR peaks)?
Methodological Answer:
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., hydrolyzed carbamate).
- Dynamic NMR : Variable-temperature ¹H NMR resolves rotational isomers of the o-tolylamino group .
- Crystallographic Validation : Compare experimental XRD data with DFT-optimized structures to confirm conformers .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- Toxicity : Similar carbamates show hepatotoxicity; use PPE (gloves, goggles) and work in a fume hood .
- Storage : −20°C under argon to prevent hydrolysis. Monitor via periodic LC-MS purity checks .
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituted thiazoles (e.g., 4-methylthiazole) or alternate carbamates (e.g., methyl, benzyl) .
- Bioisosteric Replacement : Replace the o-tolyl group with m-fluorophenyl to assess electronic effects .
- Activity Cliffs : Use Free-Wilson analysis to correlate substituents (e.g., electron-withdrawing groups) with IC₅₀ shifts .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., PARP) by measuring protein stability shifts post-treatment .
- Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound treatment evaluates specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
